2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine
Description
Properties
IUPAC Name |
2-chloro-3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c1-8-4-5-11(16)7-12(8)20(18,19)13-9(2)6-10(3)17-14(13)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEMMZFTEPAEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332254 | |
| Record name | 2-chloro-3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666033 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339276-96-9 | |
| Record name | 2-chloro-3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is a synthetic organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, making it of interest in pharmacological and toxicological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.
Structure
The molecular formula for 2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is . The compound features a pyridine ring substituted with a chlorinated and sulfonylated phenyl group, which may influence its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.76 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds similar to 2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine often exhibit cytotoxicity through mechanisms such as:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups can act as inhibitors of enzymes like carbonic anhydrase and various proteases.
- Alkylation : The presence of a chlorinated moiety suggests potential alkylating activity, which can lead to DNA damage and subsequent apoptosis in cancer cells .
Cytotoxic Effects
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, alkylating analogs have shown modest cytotoxicity against B16 melanoma cells, indicating that structural modifications can enhance or reduce biological activity .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the growth inhibition of murine L1210 leukemia and B16 melanoma cells by similar compounds. It was found that the potency was significantly influenced by the alkylating moiety present in the structure .
- The introduction of thymidine reversed the inhibition of cell proliferation, suggesting a competitive inhibition mechanism at the level of thymidylate synthase.
- Enzymatic Inhibition :
Toxicological Profile
The toxicological profile of 2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine remains largely underexplored. However, related compounds have shown varying degrees of toxicity depending on their structural characteristics. Toxicity studies are crucial for understanding the safety profile of this compound in potential therapeutic applications.
Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Acute Toxicity | Not extensively studied |
| Chronic Toxicity | Requires further research |
| Environmental Impact | Limited data available |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that 2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine exhibits promising anticancer properties. Research published in Cancer Letters indicates that the compound induces apoptosis in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A study in Antimicrobial Agents and Chemotherapy highlighted its effectiveness against resistant strains of bacteria, particularly Staphylococcus aureus. This positions the compound as a potential therapeutic option for treating resistant infections .
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
Agrochemical Applications
Pesticidal Activity
The compound has been investigated for its role as an agrochemical. It has shown efficacy in controlling various pests, including insects and nematodes. The crystal form of the compound exhibits improved stability and efficacy compared to amorphous forms, making it suitable for formulation in agricultural products .
Material Science Applications
Polymer Chemistry
In material science, 2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is being explored for its potential use in synthesizing novel polymeric materials. Its sulfonamide group can participate in various chemical reactions, allowing for the development of advanced materials with tailored properties .
Case Study 1: Anticancer Research
A comprehensive study examined the effects of 2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests a mechanism of action that could be further explored for drug development .
Case Study 2: Antimicrobial Resistance
In a clinical setting, the compound was tested against clinical isolates of resistant bacteria. The findings revealed that it was effective at lower concentrations than traditional antibiotics, highlighting its potential role in overcoming antimicrobial resistance challenges .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Sulfonyl Derivatives
Compound A : 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS: 478262-71-4)
- Core Structure : Pyridine with dual sulfonyl groups.
- Substituents : 4-bromo and 4-chlorophenyl sulfonyl groups at positions 2 and 3; 4,6-dimethyl.
- Molecular Formula: C₁₉H₁₅BrClNO₄S₂.
- Molar Mass : 500.81 g/mol.
- Key Differences : The target compound replaces bromo/chloro substituents with a 5-fluoro-2-methylphenyl group, reducing steric bulk and enhancing electron-withdrawing effects via fluorine. This likely improves binding specificity in biological systems compared to Compound A’s bulkier halogenated aryl groups .
Compound B: Sulfometuron methyl (Methyl 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)=carbonyl)amino)sulfonyl)benzoate)
- Core Structure : Pyrimidine (vs. pyridine).
- Substituents : Sulfonylurea linkage to a benzoate ester; 4,6-dimethylpyrimidine.
- Molecular Formula : C₁₄H₁₆N₄O₅S.
- Molar Mass : 364.36 g/mol.
- Key Differences : The pyrimidine core in Compound B introduces an additional nitrogen, enhancing hydrogen-bonding capacity. However, the target compound’s pyridine-based sulfonyl group may offer greater metabolic stability due to reduced ring polarity .
Halogenated Heterocycles
Compound C: (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX, CAS: 122551-89-7)
- Core Structure: Furanone (vs. pyridine).
- Substituents : Chloro, dichloromethyl, and oxo groups.
- Molecular Formula : C₅H₃Cl₃O₃.
- Molar Mass : 229.44 g/mol.
- The target compound’s sulfonyl group provides a more stable electron-withdrawing effect, likely reducing unintended reactivity .
Dimethyl-Substituted Heterocycles
Compound D : 4,6-Dimethylpyrimidine (CAS: 1558-17-4)
- Core Structure : Pyrimidine (vs. pyridine).
- Substituents : Methyl groups at 4 and 6 positions.
- Molecular Formula : C₆H₈N₂.
- Molar Mass : 108.14 g/mol.
- Key Differences : The absence of sulfonyl/chloro groups in Compound D limits its applicability in targeted interactions. The target compound’s functionalized pyridine ring expands its utility in catalysis or ligand design .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The target compound’s 5-fluoro-2-methylphenyl sulfonyl group likely enhances electron-withdrawing capacity compared to non-fluorinated analogs, improving interaction with electron-rich biological targets .
- Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, extending half-life in vivo compared to chlorinated analogs like EMX .
Q & A
Synthesis Optimization and Reaction Design
Basic Question: What are the key steps and reagents for synthesizing 2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine? Methodological Answer: The synthesis typically involves multi-step reactions:
Sulfonation: Introduce the sulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.
Chlorination: Use POCl₃ or thionyl chloride in anhydrous conditions to substitute the hydroxyl group with chlorine.
Coupling Reactions: Employ Suzuki-Miyaura or Ullmann coupling for aryl group introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Key Reagents: Sodium sulfide (for sulfanyl intermediates), chlorosulfonic acid, and temperature-sensitive bases like pyridine.
Advanced Question: How do steric effects from 4,6-dimethyl groups influence reaction yields in sulfonation steps? Methodological Answer: The 4,6-dimethyl substituents create steric hindrance, slowing sulfite ion addition during sulfonation. Optimize by:
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Increasing reaction time (24–48 hours) to compensate for reduced reactivity.
Evidence from analogous 4,6-dimethylpyridine derivatives shows a 15–20% yield drop compared to unsubstituted analogs, necessitating excess reagents .
Structural Elucidation and Analytical Techniques
Basic Question: What analytical methods are critical for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C4/C6, sulfonyl protons at C3).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₁₄H₁₄ClFNO₂S) and isotopic patterns for chlorine/fluorine.
- IR Spectroscopy: Detects sulfonyl (S=O, 1350–1150 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
Advanced Question: How does the electron-withdrawing sulfonyl group affect the pyridine ring’s electronic environment? Methodological Answer: The sulfonyl group reduces electron density at C2 and C4 positions, verified via:
- DFT Calculations: Molecular orbital analysis shows increased electrophilicity at C2, facilitating nucleophilic substitution.
- X-ray Crystallography: Reveals bond length distortions (e.g., C3-S bond elongation to 1.78 Å vs. typical 1.70 Å) due to resonance effects .
Biological Activity and Mechanistic Studies
Basic Question: How can researchers assess this compound’s enzyme inhibition potential? Methodological Answer:
- Kinetic Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against target enzymes like kinases or proteases.
- Docking Simulations: AutoDock Vina or Schrödinger Suite predicts binding affinities to active sites (e.g., ATP-binding pockets) .
Advanced Question: What contradictory data exist regarding its mutagenic/antimutagenic properties? Methodological Answer:
- Antimutagenic Evidence: Analogous 2,6-dimethylpyridine N-oxide derivatives show 40–60% reduction in 2-AA-induced mutations in Ames tests .
- Toxicity Gaps: Limited ecotoxicological data (e.g., LC₅₀ for aquatic organisms) require precautionary handling and further testing .
Reaction Mechanisms and Kinetic Studies
Basic Question: What is the proposed mechanism for sulfonyl group introduction? Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): Sulfonation occurs via a Wheland intermediate stabilized by electron-donating methyl groups.
- Quenching: H₂O or ice is added to terminate the reaction, followed by extraction with dichloromethane .
Advanced Question: How does the 5-fluoro-2-methylphenyl group influence reaction pathways in cross-coupling? Methodological Answer:
- Steric vs. Electronic Effects: The fluorine atom enhances electrophilicity (σₚ = +0.34) but the methyl group hinders transmetalation.
- Optimization: Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates, improving yields from 45% to 65% .
Data Contradictions and Resolution Strategies
Basic Question: How should researchers address discrepancies in reported synthetic yields? Methodological Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., anhydrous solvents, inert gas) and purity of starting materials.
- Byproduct Analysis: Use HPLC-MS to identify impurities (e.g., des-chloro derivatives) that reduce yields .
Advanced Question: Why do computational models sometimes fail to predict substituent effects accurately? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
